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Compound of Interest

Compound Name:
5-Bromo-2-hydroxy-N-

methylbenzamide

Cat. No.: B13929337

Get Quote

Case ID: SOL-5BR-SAL-NM Status: Active Compound: 5-Bromo-2-hydroxy-N-
methylbenzamide Chemical Class: Salicylamide Derivative / Halogenated Phenol Support

Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Mechanism of Insolubility
The Core Issue: Users frequently report that 5-Bromo-2-hydroxy-N-methylbenzamide (5-Br-

HMBA) exhibits deceptively poor aqueous solubility despite containing polar functional groups

(hydroxyl and amide).[1]

The Molecular Cause: The solubility struggle stems from a Strong Intramolecular Hydrogen

Bond (IMHB). The phenolic hydroxyl group at position 2 acts as a hydrogen bond donor to the

carbonyl oxygen of the amide at position 1. This interaction creates a pseudo-six-membered

ring, effectively "locking" the molecule into a planar, non-polar conformation. This internal bond

"hides" the polar groups from the solvent, significantly increasing the molecule's lipophilicity

(LogP) and lattice energy.

Visualization: The "Hidden Polarity" Trap
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The following diagram illustrates the decision logic required to overcome this specific molecular

conformation.

Start: 5-Br-HMBA Solid

Mechanism: Intramolecular H-Bond
(Phenol OH -> Amide C=O)
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Figure 1: Decision matrix for solubilizing 5-Br-HMBA based on experimental needs. The red

node highlights the critical failure point caused by the intramolecular hydrogen bond.

Physicochemical Profile & Solvent Compatibility
Before attempting formulation, verify your compound against these parameters. The "N-methyl"

group reduces the melting point slightly compared to the primary amide, but the bromine atom

significantly increases density and lipophilicity.

Property Value (Approx.) Implication for Solubility

Molecular Weight ~230.06 g/mol
Small molecule, kinetically fast

precipitation.[1]

LogP ~2.0 - 2.6
Moderately lipophilic; prefers

organic solvents.[1]

pKa (Phenol) 7.8 - 8.2
Critical Handle: Soluble at pH

> 8.5 (anionic form).[1]

Melting Point >160°C

High lattice energy; requires

energy (heat/sonication) to

dissolve initially.

Solvent Compatibility Table[1]
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Solvent Solubility Rating Usage Recommendation

DMSO Excellent (>50 mg/mL)
Primary stock solvent.[1]

Stable at -20°C.

Ethanol Good (warm)
Secondary stock.[1] Volatile,

good for evaporation coating.

Water (pH 7) Poor (<0.1 mg/mL) Do not use for stock.

PBS (pH 7.4) Poor
Risk of immediate "crash out"

from DMSO stocks.

NaOH (0.1 M) Good
Forms the phenolate salt. High

pH may damage cells.

PEG 400 Moderate/Good
Excellent for in vivo IP/PO

formulations.

Troubleshooting Guides & Protocols
Protocol A: Creating a Stable Stock Solution
Use this for long-term storage and initial dissolution.[1]

Weighing: Weigh the solid 5-Br-HMBA into a glass vial (avoid plastic if using DMA/DMF).

Solvent Addition: Add 100% Anhydrous DMSO to achieve a concentration of 10 mM to 50

mM.

Dissolution: Vortex vigorously for 30 seconds.

Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 5-10 minutes.[1]

The lattice energy is high, so heat helps break the crystal structure.

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "pH-Switch" Method (For Cellular
Assays)
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Use this when you observe precipitation upon adding DMSO stock to cell media.[1]

Mechanism: The phenolic pKa is ~8.0. At pH 7.4, the molecule is mostly neutral (insoluble). By

momentarily raising the pH or using a buffer capacity check, we can stabilize the transition.

Workflow:

Prepare your DMSO stock (e.g., 10 mM).

Do NOT add DMSO stock directly to the full volume of media.

Intermediate Dilution: Dilute the DMSO stock 1:10 into PBS adjusted to pH 8.0. The slight

basicity keeps the phenol partially deprotonated.

Final Dilution: Add this intermediate solution to your cell culture media dropwise while

swirling.

Validation: Inspect under a microscope. If "needles" or "dust" appear, the compound has

crystallized.

Protocol C: In Vivo Formulation (High Dose)
For IP or Oral Gavage (PO) in mice/rats.[1]

Target: 10 mg/kg - 50 mg/kg dosage.[1]

Recommended Vehicle: 10% DMSO / 40% PEG400 / 50% Water.

Step 1: Dissolve compound completely in 100% DMSO (10% of final volume).

Step 2: Add PEG400 (40% of final volume) to the DMSO solution. Vortex. The solution

should be clear.

Step 3:Slowly add Water or Saline (50% of final volume) while vortexing.

Critical: If cloudiness appears, add Tween 80 (1-5%) to the water phase before addition.[1]

Visualizing the "Crash-Out" Pathway
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This diagram details the physical chemistry occurring during the dilution process and where to

intervene.
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Figure 2: The kinetic pathway of precipitation.[1] Adding water strips the DMSO shell, allowing

the molecule to snap back into its hydrophobic, self-bonded state. Interventions must occur at

the "Addition" stage.

Frequently Asked Questions (FAQs)
Q1: My solution turns cloudy immediately after adding the DMSO stock to the buffer. Is it

ruined? A: Yes, for that specific aliquot. The cloudiness indicates the formation of micro-crystals

(nucleation). Once formed, they are energetically very stable and will not redissolve easily at

physiological pH. You must restart the dilution using a "step-down" method or add a surfactant

(like Tween 80) to the buffer before adding the compound.

Q2: Can I use heating to dissolve it in water? A: Heating will dissolve it temporarily, but

because the solubility is driven by the breaking of the intramolecular bond, it will likely

precipitate (crash out) as soon as it cools to room temperature or body temperature. Heat is not

a viable strategy for stable formulation without solubilizing agents.

Q3: Why is the "N-methyl" version harder to handle than standard salicylamide? A: While

standard salicylamide is also difficult, the N-methyl group adds steric bulk and hydrophobicity.

[1] Furthermore, in the primary amide (salicylamide), the -NH2 group can donate two hydrogen

bonds to water. In your N-methyl derivative, one hydrogen is replaced by a methyl group,

reducing its ability to interact with water, thus lowering aqueous solubility further.[1]

Q4: Is this compound light sensitive? A: Brominated aromatic compounds can be sensitive to

UV light (photodebromination). While solubility is the main issue, always wrap stocks in foil to
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prevent degradation products which might have different (often worse) solubility profiles.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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